2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Description
2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a thiazole-derived organic compound featuring a methylamino substituent at position 2 of the thiazole ring, a phenyl group at position 4, and an acetic acid moiety at position 3. Its molecular formula is C₁₃H₁₃N₃O₂S, with a molecular weight of 295.33 g/mol (calculated). The compound has been cataloged under CAS number 878081-71-1 and MDL number MFCD07844147, though it is currently listed as a discontinued product in commercial databases .
Properties
IUPAC Name |
2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-13-12-14-11(8-5-3-2-4-6-8)9(17-12)7-10(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLDVWPWSNNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methylamino and phenyl groups. One common method involves the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and subsequent introduction of the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole core (CHNS) exhibits electrophilic substitution tendencies, particularly at the 4- and 5-positions.
-
Mechanistic Insight : The methylamino group at C2 directs electrophiles to the C5 position via resonance stabilization, while the phenyl group at C4 enhances ring stability against oxidation .
Acetic Acid Moiety
The carboxylic acid group undergoes typical derivatization:
| Reaction | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Esterification | SOCl, followed by ROH | Methyl/ethyl ester prodrug forms | |
| Amidation | EDC/HOBt, R-NH | Bioactive conjugates (e.g., β3-AR agonists) |
-
Decarboxylation : Heating above 200°C under inert atmosphere yields 2-(methylamino)-4-phenylthiazole .
Methylamino Group
The -NHCH group participates in:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, KCO, DMF | N-Alkylated derivatives | |
| Oxidation | HO, Fe(II) catalyst | Nitrone intermediates |
-
Selectivity : Steric hindrance from the phenyl group limits reactivity at C4, favoring modifications at the methylamino site .
Catalytic Hydrogenation and Reduction
The phenyl-thiazole system is resistant to hydrogenolysis, but selective reductions occur:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Nitro Intermediates | H/Pd-C, THF | Amino derivatives for API synthesis | |
| Disulfide Formation | I, NaOH | Thiol-disulfide coupling |
-
Key Finding : Hydrogenation of nitro precursors (e.g., 4-nitrophenylethylamine) is critical in synthesizing intermediates for mirabegron analogs .
Cycloaddition and Heterocycle Formation
The thiazole ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| Maleic Anhydride | 120°C, toluene | Fused bicyclic adducts |
-
Thermal Stability : The compound retains integrity below 150°C, enabling high-temperature cycloadditions .
Metal Complexation
The nitrogen and sulfur atoms coordinate transition metals:
| Metal Ion | Ligand Environment | Application | Reference |
|---|---|---|---|
| Cu(II) | Ethanol/water, pH 7.4 | Anticancer agents | |
| Fe(III) | Aqueous HCl | Catalytic oxidation studies |
Stability Under Pharmacological Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of thiazole ring | 8.2 hours | |
| Basic (pH 9.0) | Saponification of ester groups | 3.5 hours |
-
Formulation Insight : Encapsulation in enteric coatings improves stability in gastric environments .
Synthetic Routes and Byproducts
The compound is synthesized via:
| Step | Key Intermediate | Yield Optimization | Reference |
|---|---|---|---|
| Tosylation | (R)-(-)-1-phenyl-1,2-ethanediol | 1–3 volumes THF, 20–30°C | |
| Coupling | 2-aminothiazol-4-acetic acid | EDC/HOBt, 4–5 hours |
-
Impurity Profile : Chiral HPLC confirms <0.1% impurities (e.g., β-form crystals) after recrystallization .
Biological Activity Modulation
Structural analogs exhibit:
| Modification | Activity Change (vs. Parent) | Target | Reference |
|---|---|---|---|
| Esterification | Enhanced β3-AR agonism | Overactive bladder treatment | |
| N-Alkylation | Reduced CYP3A4 inhibition | Improved metabolic stability |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid. Research indicates that thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives of thiazole have shown promising results against human glioblastoma and melanoma cells, demonstrating significant cytotoxicity and selectivity (IC50 values ranging from 10–30 µM) .
2. Anticonvulsant Properties
Thiazole derivatives are also being explored for their anticonvulsant properties. Compounds similar to this compound have been synthesized and tested in various seizure models, showing effective protection against seizures at lower doses compared to standard medications like ethosuximide .
3. Antimicrobial Activity
Research has highlighted the antibacterial properties of thiazole derivatives. Compounds with similar structures have exhibited significant antimicrobial activity against various pathogens, including Staphylococcus epidermidis. These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often linked to their structural features. Substituents on the phenyl ring and variations in the thiazole structure can dramatically influence their potency:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl, Br) | Enhanced anticonvulsant activity |
| Methoxy groups | Increased anticancer efficacy |
| Alkyl substitutions | Modulation of antimicrobial properties |
Case Studies
Case Study 1: Anticancer Screening
In a study examining a series of thiazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 and HepG2. Results indicated that certain modifications led to enhanced activity compared to traditional chemotherapeutics .
Case Study 2: Anticonvulsant Testing
Another study focused on the synthesis of novel thiazole-integrated compounds that were tested in electroshock seizure models. The results demonstrated that specific structural modifications contributed to significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic Acid
- Structure: Replaces the methylamino group with a phenylamino substituent at position 2.
- Enhanced π-π stacking capability due to the additional aromatic ring. Molecular weight: 331.38 g/mol (vs. 295.33 g/mol for the methylamino derivative) .
2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
- Structure : Lacks substituents at position 2 of the thiazole ring.
- Lower molecular weight (219.26 g/mol) and higher predicted solubility in nonpolar solvents. Example: CAS 859482-70-5, used in life science research .
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid
- Structure: Features a methoxyphenylamino group at position 2.
- Key Differences :
Pharmacologically Active Analogues
GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic Acid)
- Structure: Contains a trifluoromethylphenyl group and methylsulfanyl-phenoxy linkage.
- Key Differences: Acts as a potent PPAR-δ agonist, unlike 2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid, which lacks reported PPAR activity. Higher lipophilicity due to the trifluoromethyl and methylsulfanyl groups .
Rhodanine Derivatives (e.g., T12: (Z)-2-(5-((4-Chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid)
- Structure : Incorporates a thiazolidinedione ring instead of a simple thiazole.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted pKa (Acetic Acid) | LogP | Solubility Profile |
|---|---|---|---|---|
| This compound | 295.33 | ~3.5 | ~1.8 | Moderate in polar solvents |
| 2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid | 331.38 | ~3.4 | ~2.5 | Low in water, high in DMSO |
| 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid | 219.26 | ~3.7 | ~1.2 | High in ethanol, acetone |
Biological Activity
2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS No. 878081-71-1) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 276.31 g/mol
- Structure : The compound contains a thiazole ring, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiazole ring by reacting α-bromoacetophenone with thiourea.
- Methylation to introduce the methylamino group.
- Addition of the acetic acid moiety.
This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity .
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole, including this compound, demonstrate moderate to good antibacterial activity against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.008 - 0.012 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines:
| Cancer Cell Line | IC50 µM |
|---|---|
| MDA-MB-231 (breast cancer) | <10 |
| HepG2 (liver cancer) | <15 |
| A549 (lung cancer) | <20 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival and cancer cell proliferation by binding to their active sites.
- Receptor Interaction : The compound may interfere with cellular signaling pathways by modulating receptor activity, leading to altered cellular responses.
Case Studies
A notable study investigated the effects of thiazole derivatives on bacterial strains and cancer cells, highlighting their potential as dual-action agents against both infections and tumors. The study reported that these compounds not only inhibited bacterial growth but also showed selective toxicity towards cancer cells without affecting normal cells .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid to minimize side reactions?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For example:
- Temperature and Solvent Selection : Refluxing in dimethyl sulfoxide (DMSO) or acetonitrile under inert atmospheres reduces unwanted byproducts .
- pH Adjustment : Maintaining alkaline conditions during thiazole ring closure improves yield by favoring cyclization over polymerization .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous thiazole-acetic acid syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-DAD : Validates purity (>95%) and detects trace impurities; optimal mobile phases include acetonitrile/water with 0.1% formic acid .
- NMR Spectroscopy : H and C NMR confirm regioselectivity of methylamino and phenyl substitutions. Key signals include δ 2.8–3.1 ppm (methylamino protons) and δ 7.2–7.6 ppm (aromatic protons) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., CHNOS) .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring improves metabolic stability, as seen in related thiazole derivatives .
- Acetic Acid Moiety : Esterification or salt formation (e.g., potassium salts) increases solubility, critical for in vivo studies .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity of intermediates in the synthesis pathway?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for thiazole ring formation .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) predict side reactions (e.g., dimerization) under varying conditions .
- Validation : Cross-check computational results with experimental HPLC and NMR data to refine models .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., fixed IC measurement conditions) to minimize variability .
- Metabolite Profiling : Identify active metabolites via LC-MS, as discrepancies may arise from in situ metabolic activation .
- Target Validation : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for identifying biological targets of this compound in complex systems?
- Methodological Answer :
- Proteomic Profiling : Combine affinity chromatography with mass spectrometry to isolate interacting proteins .
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina; prioritize targets with high docking scores (e.g., COX-2 or kinases) .
- Knockout Models : Use CRISPR-Cas9 to validate target relevance in cellular assays .
Q. How can reaction scalability be improved without compromising yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times for critical steps like cyclization .
- Catalyst Optimization : Immobilized catalysts (e.g., Pd/C on silica) enable recycling and reduce metal leaching in coupling reactions .
Key Challenges and Solutions
- Stereochemical Control : Racemization during synthesis can be mitigated by low-temperature reactions (<0°C) and chiral auxiliaries .
- Data Reproducibility : Pre-register synthetic protocols in open-access repositories (e.g., Zenodo) to standardize reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
